molecular formula C13H15F3N4S B7035652 N,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]-4-(trifluoromethyl)pyridazin-3-amine

N,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]-4-(trifluoromethyl)pyridazin-3-amine

Cat. No.: B7035652
M. Wt: 316.35 g/mol
InChI Key: GLOZTCHKSDLSLL-UHFFFAOYSA-N
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Description

N,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]-4-(trifluoromethyl)pyridazin-3-amine is a complex organic compound that features a pyridazine ring substituted with a trifluoromethyl group, a thiazole ring, and various alkyl groups

Properties

IUPAC Name

N,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]-4-(trifluoromethyl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N4S/c1-8(12-17-4-5-21-12)7-20(3)11-10(13(14,15)16)6-9(2)18-19-11/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOZTCHKSDLSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=N1)N(C)CC(C)C2=NC=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]-4-(trifluoromethyl)pyridazin-3-amine typically involves multi-step organic reactions. The process begins with the formation of the pyridazine ring, followed by the introduction of the trifluoromethyl group through electrophilic substitution. The thiazole ring is then attached via a nucleophilic substitution reaction. The final step involves the alkylation of the nitrogen atoms to introduce the dimethyl and propyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]-4-(trifluoromethyl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiazole ring.

    Reduction: Reduction reactions can target the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

N,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]-4-(trifluoromethyl)pyridazin-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and cellular pathways.

    Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]-4-(trifluoromethyl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The thiazole and pyridazine rings can interact with active sites of enzymes, potentially inhibiting or modulating their activity. This compound may also affect signaling pathways by binding to receptors and altering their function.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure and exhibit similar biological activities.

    Pyridazine derivatives: Compounds such as 3,6-dichloropyridazine and 4-methylpyridazine have similar core structures and are used in various chemical and pharmaceutical applications.

Uniqueness

N,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]-4-(trifluoromethyl)pyridazin-3-amine is unique due to the combination of its trifluoromethyl group, thiazole ring, and pyridazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

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